5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
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Overview
Description
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Mechanism of Action
The mechanism of action of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potential biological activity. This compound has been shown to have anti-inflammatory, antitumor, antibacterial, and antifungal activity, making it a potential candidate for the development of new drugs. However, one limitation of using this compound is its complex chemical structure, which may make it difficult to synthesize and study.
Future Directions
There are several future directions for the study of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, future research could focus on developing new derivatives of this compound with improved biological activity and pharmacokinetic properties.
Synthesis Methods
The synthesis of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate to form 5-allyloxy-2-hydroxybenzaldehyde. This intermediate is then reacted with 4-ethoxyaniline and propylamine in the presence of acetic acid to form the thiazolidinone derivative.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research. One study found that it has anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that it has antitumor activity and may be useful in the treatment of cancer. Additionally, this compound has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
properties
Product Name |
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
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Molecular Formula |
C25H27ClN2O4S |
Molecular Weight |
487 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27ClN2O4S/c1-5-12-28-24(29)22(33-25(28)27-18-8-10-19(11-9-18)31-7-3)16-17-14-20(26)23(32-13-6-2)21(15-17)30-4/h6,8-11,14-16H,2,5,7,12-13H2,1,3-4H3/b22-16-,27-25? |
InChI Key |
WLZDVCLGIIAARJ-MTTLQMSQSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC=C)OC)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC=C)OC)SC1=NC3=CC=C(C=C3)OCC |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC=C)OC)SC1=NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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